![molecular formula C14H8Cl2F3N3O2 B15206242 N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea CAS No. 648408-77-9](/img/structure/B15206242.png)
N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea typically involves the reaction of 4-chloroaniline with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the compound may yield 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
科学的研究の応用
N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives with chlorophenyl and pyridyl groups, such as:
- N-(4-chlorophenyl)-N’-{[4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
- N-(4-bromophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
Uniqueness
The uniqueness of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
648408-77-9 |
|---|---|
分子式 |
C14H8Cl2F3N3O2 |
分子量 |
378.1 g/mol |
IUPAC名 |
6-chloro-N-[(4-chlorophenyl)carbamoyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-8-1-3-9(4-2-8)20-13(24)22-12(23)10-5-7(14(17,18)19)6-11(16)21-10/h1-6H,(H2,20,22,23,24) |
InChIキー |
KAHKNNYFBJSVAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
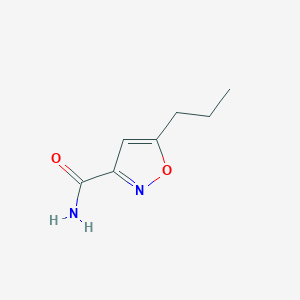
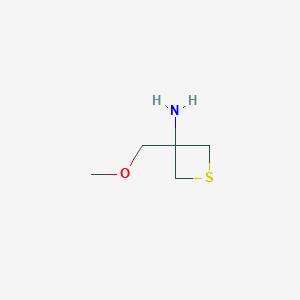

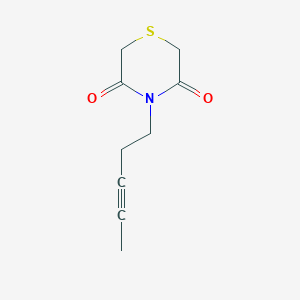
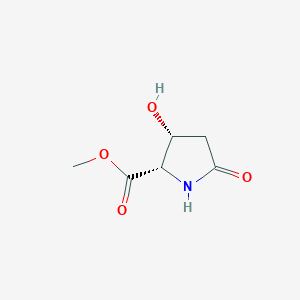
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
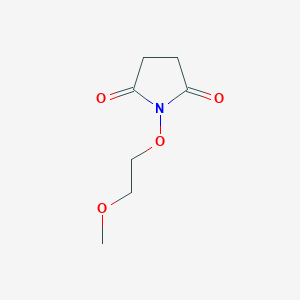


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
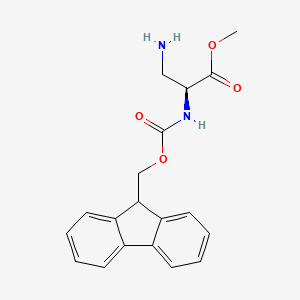
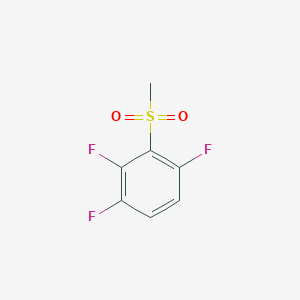
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
